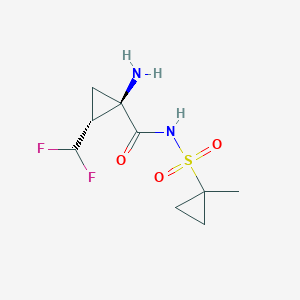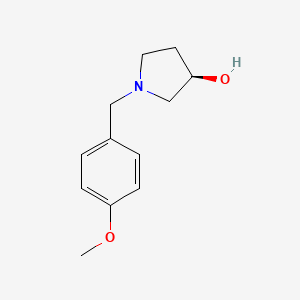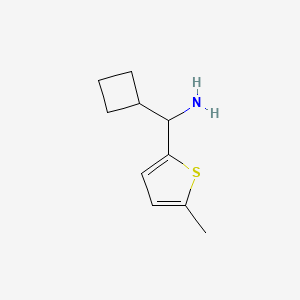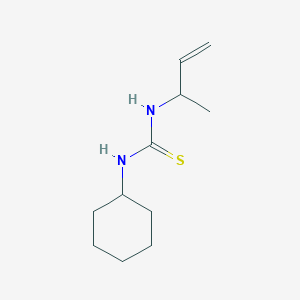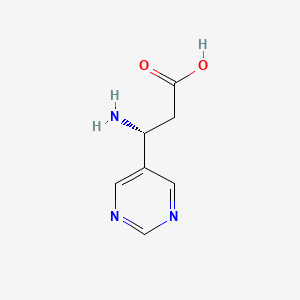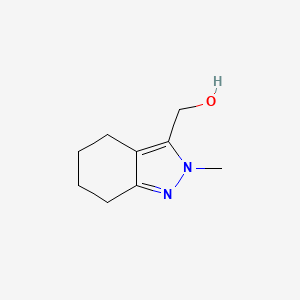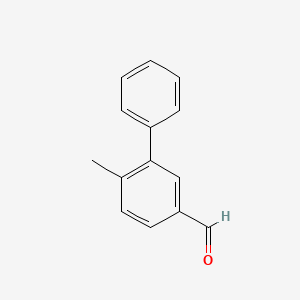
4-Methyl-3-phenylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-phenylbenzaldehyde is an aromatic aldehyde with the molecular formula C14H12O. This compound is characterized by a benzene ring substituted with a methyl group and a phenyl group, along with an aldehyde functional group. It is a colorless liquid with a distinctive aromatic odor.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-3-phenylbenzaldehyde can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours.
Industrial Production Methods: On an industrial scale, this compound can be produced using the Gattermann-Koch formylation method. This involves the reaction of toluene with carbon monoxide and hydrogen chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under high pressure and elevated temperatures to achieve high yields.
化学反応の分析
Types of Reactions: 4-Methyl-3-phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: 4-Methyl-3-phenylbenzoic acid.
Reduction: 4-Methyl-3-phenylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
4-Methyl-3-phenylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as inhibitors and ligands.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and dyes due to its aromatic properties.
作用機序
The mechanism of action of 4-Methyl-3-phenylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various derivatives with potential biological activity.
類似化合物との比較
Benzaldehyde: Lacks the methyl and phenyl substituents, making it less sterically hindered.
4-Methylbenzaldehyde: Lacks the phenyl group, resulting in different reactivity and applications.
3-Phenylbenzaldehyde: Lacks the methyl group, affecting its chemical properties and uses.
Uniqueness: 4-Methyl-3-phenylbenzaldehyde is unique due to the presence of both methyl and phenyl groups on the benzene ring, which influences its reactivity and makes it a valuable intermediate in organic synthesis. The combination of these substituents provides a balance of steric and electronic effects, enhancing its utility in various chemical reactions and applications.
特性
分子式 |
C14H12O |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
4-methyl-3-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-10H,1H3 |
InChIキー |
LJDUSQIIXUVHPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea](/img/structure/B13323321.png)
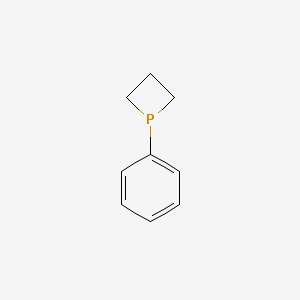


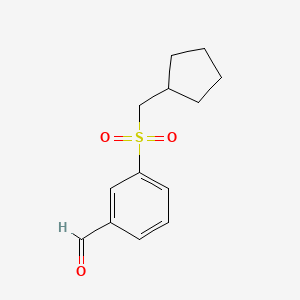
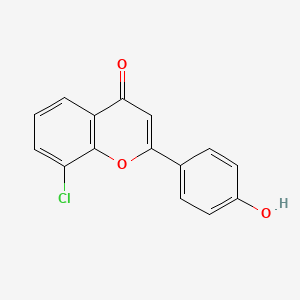
amine](/img/structure/B13323380.png)
